4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes an indeno-benzothiazepine core, which is known for its potential biological activities.
Preparation Methods
The synthesis of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Benzothiazepine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the indeno-benzothiazepine core.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as Friedel-Crafts acylation or alkylation.
Esterification: The final step involves the esterification of the phenyl group with benzoic acid or its derivatives to form the benzoate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate can be compared with other similar compounds, such as:
Indeno-Benzothiazepines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Benzothiazepines: These compounds lack the indeno moiety but have similar pharmacological profiles.
Indeno-Derivatives: Compounds with an indeno core but different functional groups, which may exhibit different chemical and biological properties.
The uniqueness of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl benzoate lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H19NO3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] benzoate |
InChI |
InChI=1S/C29H19NO3S/c31-27-22-11-5-4-10-21(22)26-25(27)28(34-24-13-7-6-12-23(24)30-26)18-14-16-20(17-15-18)33-29(32)19-8-2-1-3-9-19/h1-17,28,30H |
InChI Key |
IPSJCNKJXWILFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.